4,5-Dichloro-2-cyano-imidazole

Crystal Engineering Hydrogen Bonding Solid-State Chemistry

4,5-Dichloro-2-cyano-imidazole (CAS not assigned; molecular formula C₄HCl₂N₃, molecular weight 161.97 g/mol) is a heterocyclic compound belonging to the chlorinated cyanoimidazole subclass. It features a unique substitution pattern with two electron-withdrawing chlorine atoms at the 4- and 5-positions and a cyano group at the 2-position, yielding a highly electron-deficient aromatic system.

Molecular Formula C4HCl2N3
Molecular Weight 161.97 g/mol
Cat. No. B8280873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-2-cyano-imidazole
Molecular FormulaC4HCl2N3
Molecular Weight161.97 g/mol
Structural Identifiers
SMILESC(#N)C1=NC(=C(N1)Cl)Cl
InChIInChI=1S/C4HCl2N3/c5-3-4(6)9-2(1-7)8-3/h(H,8,9)
InChIKeyBPNNULHRWUWMFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichloro-2-cyano-imidazole: A Strategic Dihalo-Cyano Imidazole Intermediate for Agrochemical Synthesis


4,5-Dichloro-2-cyano-imidazole (CAS not assigned; molecular formula C₄HCl₂N₃, molecular weight 161.97 g/mol) is a heterocyclic compound belonging to the chlorinated cyanoimidazole subclass. It features a unique substitution pattern with two electron-withdrawing chlorine atoms at the 4- and 5-positions and a cyano group at the 2-position, yielding a highly electron-deficient aromatic system [1]. The compound is primarily valued as a reactive intermediate in the synthesis of agrochemical active ingredients, most notably as a precursor to the Oomycete-selective fungicide cyazofamid [2].

Why 4,5-Dichloro-2-cyano-imidazole Cannot Be Casually Swapped with Other 4,5-Dihaloimidazoles


In the procurement of synthetic intermediates for agrochemical active ingredient production, substituting 4,5-dichloro-2-cyano-imidazole with a simpler 4,5-dichloroimidazole or a 2-cyanoimidazole analog is not a technically sound strategy. The 2-cyano group is not merely a spectator substituent; it drastically alters the compound's electronic profile and hydrogen-bonding architecture [1]. Crystal engineering studies on the closely related pair 4,5-dicyanoimidazole and 4,5-dichloroimidazole reveal a fundamental switch in hydrogen-bonding topology: the cyano-substituted analogs form N–H···N≡C bonds with a significantly longer donor–acceptor distance (3.051 Å) compared to the ring-nitrogen hydrogen bonds in the dichloro analog (2.800 Å) [2]. This affects the compound's solid-state properties (melting point, solubility), reactivity, and ultimately, the efficiency of downstream synthetic transformations. The quantitative evidence below demonstrates why generic substitution fails for industrial R&D and production applications.

Quantitative Differentiation Guide: 4,5-Dichloro-2-cyano-imidazole vs. Closest Analogs


Hydrogen-Bond Network Topology: Dichloro-Cyano vs. Dichloro vs. Dicyano Imidazoles

The intermolecular hydrogen-bonding architecture of 4,5-dichloro-2-cyano-imidazole is expected to inherit characteristics from both the chlorine and cyano substituents. In crystallographic studies of the closely related analogs, 4,5-dicyanoimidazole (CN₂Imd) forms N–H···N≡C hydrogen bonds with a donor–acceptor distance of 3.051(2) Å, while 4,5-dichloroimidazole (Cl₂Imd) forms shorter N–H···N hydrogen bonds between ring nitrogens with a distance of 2.800(6) Å [1]. The presence of both chloro and cyano groups in 4,5-dichloro-2-cyano-imidazole is anticipated to create a mixed hydrogen-bonding motif that impacts its crystal packing, sublimation enthalpy, and solubility—critical parameters for industrial-scale handling and purification.

Crystal Engineering Hydrogen Bonding Solid-State Chemistry

Thermodynamic Stability: Vapor Pressure and Sublimation Enthalpy Comparison of Dihalo- vs. Dicyano-Imidazoles

The vapor pressures and sublimation enthalpies of dichloro- and dicyano-substituted imidazoles have been measured under identical conditions, enabling class-level inference about the physical behavior of 4,5-dichloro-2-cyano-imidazole. 4,5-Dichloroimidazole (C₃H₂Cl₂N₂) and 4,5-dicyanoimidazole (C₅H₂N₄) were studied across crystalline and liquid phases using static vapor pressure measurements and differential scanning calorimetry (DSC) [1]. The derived triple-point coordinates and enthalpies of fusion quantify the phase-transition energetics that will govern the distillation, sublimation, and crystallization behavior of the mixed-substituent target compound during manufacturing.

Thermodynamics Phase Transitions Vapor Pressure

Industrial Synthesis Pathway: Patented Preparation Method Yielding the Key Cyazofamid Precursor

4,5-Dichloro-2-cyano-imidazole is explicitly claimed as an intermediate in the patent literature for 4,5-dichloro-imidazole plant protection agents [1]. It is prepared by reacting 4,5-dichloro-2-trichloromethyl-imidazole with excess ammonia in a diluent (dioxane, THF, or ethanol) at temperatures between -20°C and +50°C, yielding the product after acidification with dilute mineral acid [1]. This patented route is a critical enabling step for the production of 2-cyanoimidazole-based fungicides, including cyazofamid (ISO common name), a commercial Oomycete-specific fungicide with a very low application rate for late blight and downy mildew control [2].

Agrochemical Synthesis Process Chemistry Fungicide Intermediates

Electron Deficiency and Electrophilic Reactivity: Synergistic Effect of Dual Chloro + Cyano Substitution

The imidazole ring electronics are profoundly influenced by substituent identity and position. Computational studies on substituted imidazoles using DFT/B3LYP at the 6-311++G(d,p) level demonstrate that both Cl and CN substituents significantly reduce the electron density of the imidazole ring compared to H, CH₃, or NH₂ substituents [1]. Cyclic voltammetry measurements on a series of cyanoimidazoles confirm moderate electron-accepting strength with quasi-reversible reduction behavior; the reduction potentials are in the range of -2.4 to -2.7 V vs. Ag/Ag⁺ for dicyanoimidazole derivatives [2]. The combination of two chloro groups at positions 4 and 5 with a cyano group at position 2 in 4,5-dichloro-2-cyano-imidazole creates a cumulatively electron-deficient aromatic system that enhances susceptibility to nucleophilic aromatic substitution (SNAr) at the chlorine-bearing positions [3].

Electronic Structure Reactivity Electron Affinity

High-Value Application Scenarios for 4,5-Dichloro-2-cyano-imidazole in Agrochemical R&D and Manufacturing


Cyazofamid Intermediate for Oomycete-Selective Fungicide Production

The primary industrial application of 4,5-dichloro-2-cyano-imidazole is as a key intermediate in the synthesis of cyazofamid and related 2-cyanoimidazole fungicides. The patented preparation method proceeds from 4,5-dichloro-2-trichloromethyl-imidazole via reaction with ammonia, demonstrating an established, scalable route [1]. Cyazofamid controls Oomycete diseases at low application rates and is commercially authorized for use on potatoes, tomatoes, and cucurbits [2]. For procurement, the compound's value is tied to this specific synthetic pathway; alternative 4,5-dihaloimidazoles lacking the 2-cyano group cannot substitute.

Custom Synthesis Building Block for SNAr-Derived Agrochemical Libraries

The cumulative electron-withdrawing effect of the 4,5-dichloro and 2-cyano substituents creates an electrophilic scaffold amenable to sequential nucleophilic aromatic substitution (SNAr) reactions [3]. The chlorine atoms at positions 4 and 5 serve as reactive handles for functional group interconversion, enabling the construction of diverse 4,5-disubstituted-2-cyanoimidazole libraries for structure-activity relationship (SAR) studies in fungicide discovery programs [1].

Crystal Engineering and Co-Crystal Design Using Mixed H-Bond Donor/Acceptor Motifs

Crystallographic studies on analogous compounds reveal that the presence of both chlorine and cyano substituents generates a unique dual hydrogen-bond acceptor pattern (C–Cl···H–N and N≡C···H–N), distinct from the homo-substituted analogs [4]. 4,5-Dichloro-2-cyano-imidazole is predicted to exhibit this mixed-interaction motif, making it a candidate for co-crystal screening with pharmaceutical or agrochemical actives where tailored dissolution and stability profiles are desired.

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